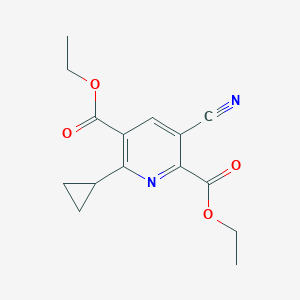
Diethyl-3-cyano-6-cyclopropyl-2,5-pyridindicarboxylat
Übersicht
Beschreibung
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate (DCP) is an organic compound that has been studied extensively in recent years due to its unique properties. DCP is a colorless, odorless, and relatively non-toxic compound that can be synthesized from simple starting materials. It has been found to have a wide range of applications in scientific research, from its use in biochemical and physiological studies to its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Aktivierung von Chlorid durch Chlorwasserstoff
Diese Verbindung dient als Protonendonator und wurde in Modellsystemen zur Untersuchung der Aktivierung von Chloridionen durch Chlorwasserstoff verwendet. Dieser Prozess ist wichtig, um die Mechanismen der Säure-Base-Chemie in verschiedenen Umgebungen zu verstehen .
Behandlung von Infektionskrankheiten
Aufgrund seiner chemischen Eigenschaften wurde Diethyl-3-cyano-6-cyclopropyl-2,5-pyridindicarboxylat auf sein Potenzial zur Behandlung von Infektionskrankheiten untersucht. Seine Wirksamkeit in diesem Bereich befindet sich noch in der Forschung, mit vielversprechenden Implikationen für zukünftige therapeutische Anwendungen .
Potenzierung von Antibiotika
Forschungen zeigen, dass diese Verbindung die Wirksamkeit von Carbapenemen und anderen Antibiotika gegen Bakterien verstärken kann. Dies ist besonders wichtig im Kampf gegen multiresistente gramnegative Bakterien, da es ihren Energiestoffwechsel hemmt, indem es in den Citratzyklus eingreift .
Pharmazeutische Tests
Die Verbindung wird aufgrund ihrer hohen Reinheit und Stabilität in pharmazeutischen Tests eingesetzt. Sie dient als Referenzstandard, um die Genauigkeit und Zuverlässigkeit analytischer Methoden in der Arzneimittelentwicklung und Qualitätskontrolle zu gewährleisten .
Organokatalytische reduktive Aminierung
Im Bereich der organischen Synthese wird this compound als Wasserstoffquelle für die reduktive Aminierung verwendet. Dies ist eine Schlüsselreaktion bei der Herstellung verschiedener Amine, die wichtige Bausteine in Pharmazeutika und Feinchemikalien sind .
Konjugierte Reduktion
In ähnlicher Weise wird diese Verbindung als Wasserstoffdonor in konjugierten Reduktionsreaktionen eingesetzt. Diese Reaktionen sind entscheidend für die Synthese von Alkenen aus α,β-ungesättigten Carbonylverbindungen, die wertvolle Zwischenprodukte in der organischen Synthese sind .
Wirkmechanismus
Target of Action
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is primarily targeted towards bacteria, particularly multidrug resistant Gram negative bacteria . It potentiates the activity of carbapenems and other antibiotics against these bacteria .
Mode of Action
This compound acts as a proton donor and has been used as a model system to study the activation of chloride by hydrogen chloride . It interacts with its bacterial targets by inhibiting the citric acid cycle, which is crucial for energy metabolism in these organisms .
Biochemical Pathways
By inhibiting the citric acid cycle, Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate disrupts the energy metabolism of the bacteria . This leads to a decrease in bacterial growth and proliferation, thereby potentiating the effects of other antibiotics .
Result of Action
The primary result of the action of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is the inhibition of bacterial growth and proliferation . By disrupting energy metabolism, it weakens the bacteria and enhances the effectiveness of other antibiotics .
Biochemische Analyse
Biochemical Properties
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate plays a significant role in biochemical reactions as a proton donor. It has been used as a model system to study the activation of chloride by hydrogen chloride . This compound interacts with enzymes and proteins involved in the citric acid cycle, inhibiting energy metabolism in multidrug-resistant Gram-negative bacteria . By potentiating the activity of carbapenems and other antibiotics, Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate enhances their effectiveness against bacterial infections .
Cellular Effects
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the citric acid cycle, thereby preventing energy metabolism in bacteria . This inhibition disrupts cellular processes, leading to the death of multidrug-resistant Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate involves its role as a proton donor and its interaction with biomolecules. It binds to enzymes in the citric acid cycle, inhibiting their activity and preventing energy metabolism in bacteria . This inhibition leads to the accumulation of metabolic intermediates and disrupts cellular processes, ultimately resulting in bacterial cell death . The compound’s potentiating effects on antibiotics further enhance its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate remains stable under specific conditions, allowing for prolonged antibacterial activity .
Dosage Effects in Animal Models
The effects of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and enhances the activity of antibiotics . At higher doses, Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate may exhibit toxic or adverse effects . Threshold effects and the compound’s safety profile need to be thoroughly investigated to determine its optimal dosage for therapeutic use .
Metabolic Pathways
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is involved in metabolic pathways related to the citric acid cycle. It interacts with enzymes and cofactors, inhibiting their activity and preventing energy metabolism in bacteria . This inhibition disrupts metabolic flux and leads to the accumulation of metabolic intermediates .
Transport and Distribution
The transport and distribution of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, determining its effectiveness in targeting bacterial infections . Understanding the transport mechanisms of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is crucial for optimizing its therapeutic potential .
Subcellular Localization
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with enzymes and proteins involved in the citric acid cycle, enhancing its antibacterial activity .
Eigenschaften
IUPAC Name |
diethyl 3-cyano-6-cyclopropylpyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)11-7-10(8-16)13(15(19)21-4-2)17-12(11)9-5-6-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILACIZRZVYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C(=O)OCC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189265 | |
| Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-74-0 | |
| Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)

![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)
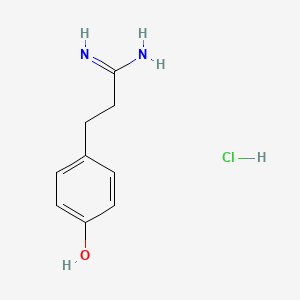
![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine](/img/structure/B1532184.png)
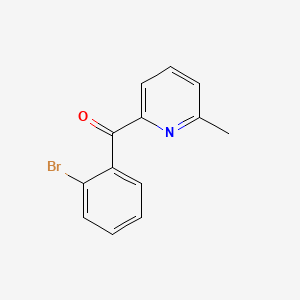
![5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1532186.png)

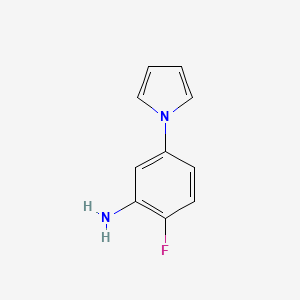
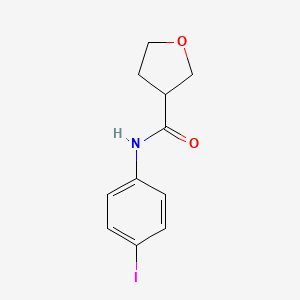
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532197.png)
